molecular formula C9H11ClN2O2 B1394327 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine CAS No. 1216402-53-7

2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine

Cat. No.: B1394327
CAS No.: 1216402-53-7
M. Wt: 214.65 g/mol
InChI Key: QXDLKLFGVNQFBB-UHFFFAOYSA-N
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Description

2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a tetrahydro-2H-pyran-4-yl group

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases. These interactions are primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, thereby influencing their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression and metabolic flux . Additionally, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering the release of cytochrome c.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit DNA polymerase activity by binding to its active site and preventing the incorporation of nucleotides into the growing DNA strand . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can enhance cellular function and promote tissue regeneration . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Substituted pyrimidines with different functional groups, which can be used in further chemical synthesis.

Scientific Research Applications

2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a precursor for the development of new drugs, particularly in the treatment of diseases involving nucleotide metabolism.

  • Industry: The compound is used in the production of various chemical products, including polymers and coatings.

Comparison with Similar Compounds

  • 2-Chloro-4-(methoxy)pyrimidine: Similar structure but with a methoxy group instead of tetrahydro-2H-pyran-4-yl.

  • 2-Chloro-4-(ethoxy)pyrimidine: Similar structure but with an ethoxy group instead of tetrahydro-2H-pyran-4-yl.

  • 2-Chloro-4-(propoxy)pyrimidine: Similar structure but with a propoxy group instead of tetrahydro-2H-pyran-4-yl.

Uniqueness: 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which imparts different chemical and biological properties compared to its analogs with simpler alkoxy groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

2-chloro-4-(oxan-4-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-9-11-4-1-8(12-9)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDLKLFGVNQFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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